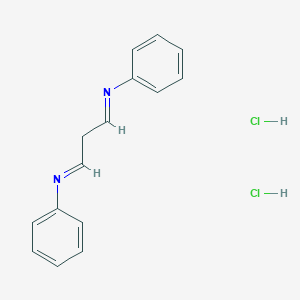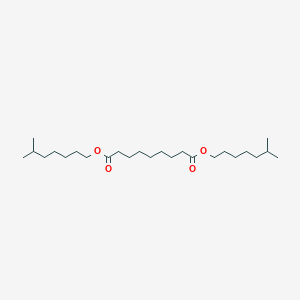
Trimetilol Propano Tribenzoato
Descripción general
Descripción
Trimethylol Propane Tribenzoate is an organic compound with the molecular formula C27H26O6. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound is widely used in various industrial applications due to its unique chemical properties, such as stability under neutral and acidic conditions .
Aplicaciones Científicas De Investigación
Trimethylol Propane Tribenzoate has a wide range of scientific research applications:
Chemistry: It is used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: This compound is studied for its potential use in biological systems, particularly in the development of biocompatible materials.
Industry: It is used in the formulation of lubricants, coatings, and adhesives, providing improved performance characteristics
Mecanismo De Acción
Target of Action
Trimethylol Propane Tribenzoate (TPTB) is primarily used as a plasticizer and lubricant . Its primary targets are the materials it is added to, such as polymers, where it enhances flexibility, workability, and durability .
Mode of Action
TPTB interacts with its targets by integrating into the material structure, reducing intermolecular forces, and increasing flexibility . This interaction results in materials that are more resistant to wear and tear, have improved thermal stability, and exhibit enhanced performance .
Biochemical Pathways
In the esterification process, Trimethylolpropane (TMP) reacts with benzoic acid to form TPTB .
Pharmacokinetics
Its physical and chemical properties, such as its boiling point (5807±450 °C) and density (1192±006 g/cm3), influence its behavior in the environment .
Result of Action
The addition of TPTB to materials results in improved properties such as increased flexibility, enhanced thermal stability, and improved resistance to wear and tear . These changes at the molecular level translate to improved performance at the macroscopic level.
Action Environment
Environmental factors such as temperature and pressure can influence the action and efficacy of TPTB. For instance, its effectiveness as a plasticizer can be influenced by the temperature of the environment, as it affects the material’s flexibility . Furthermore, its stability could be affected by exposure to certain chemicals or conditions in its environment.
Métodos De Preparación
Trimethylol Propane Tribenzoate is typically synthesized by reacting trimethylolpropane with benzoic acid in the presence of a suitable solvent and catalyst. The reaction usually requires heating to facilitate the esterification process. Industrial production methods often involve the use of high-purity raw materials and controlled reaction conditions to ensure the quality and yield of the final product .
Análisis De Reacciones Químicas
Trimethylol Propane Tribenzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Trimethylol Propane Tribenzoate into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Comparación Con Compuestos Similares
Trimethylol Propane Tribenzoate can be compared with other similar compounds such as:
Trimethylolpropane Trioleate: Used as a biolubricant with excellent biodegradability but lower oxidative stability.
Neopentyl Glycol Dibenzoate: Offers similar plasticizing properties but with different solubility and stability characteristics.
Pentaerythritol Tetrabenzoate: Provides higher thermal stability but is more complex to synthesize. These comparisons highlight the unique balance of properties that Trimethylol Propane Tribenzoate offers, making it a versatile compound for various applications .
Propiedades
Número CAS |
54547-34-1 |
|---|---|
Fórmula molecular |
C27H26O6 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
2,2-bis(benzoyloxymethyl)butyl benzoate |
InChI |
InChI=1S/C27H26O6/c1-2-27(18-31-24(28)21-12-6-3-7-13-21,19-32-25(29)22-14-8-4-9-15-22)20-33-26(30)23-16-10-5-11-17-23/h3-17H,2,18-20H2,1H3 |
Clave InChI |
OWVAEQAOZDETGQ-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
CCC(COC(=O)C1=CC=CC=C1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)







